L-Arginine-15N4 hydrochloride

Overview

Description

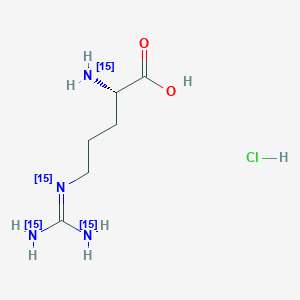

L-Arginine-15N4 hydrochloride (CAS: 204633-95-4) is a stable isotope-labeled derivative of L-arginine hydrochloride, where four nitrogen atoms are substituted with the ¹⁵N isotope. This compound is pivotal in biomedical research, particularly in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and drug development studies. Its molecular formula is C₆H₁₅Cl¹⁵N₄O₂, with a molecular weight of 214.64 g/mol . The ¹⁵N labeling enables precise tracking of nitrogen metabolism and protein dynamics without significantly altering the molecule’s physicochemical properties. Suppliers such as TRC, MCE, and GLPBIO offer this compound with purities exceeding 95% (HPLC) and isotopic enrichments up to 99 atom% ¹⁵N . Storage recommendations include refrigeration at +4°C or -20°C to maintain stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine-15N4 hydrochloride involves the incorporation of nitrogen-15 isotopes into the arginine molecule. This can be achieved through microbial fermentation using a nitrogen-15 enriched medium. The process typically involves the following steps:

Fermentation: Microorganisms such as Escherichia coli are cultured in a medium enriched with nitrogen-15. The microorganisms incorporate the nitrogen-15 into their metabolic pathways, producing L-arginine-15N4.

Isolation and Purification: The L-arginine-15N4 is then isolated from the fermentation broth using techniques such as ion exchange chromatography and crystallization.

Hydrochloride Formation: The purified L-arginine-15N4 is reacted with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification techniques are employed to ensure the high purity of the final product. The use of bioreactors and automated systems helps in maintaining consistent production quality.

Chemical Reactions Analysis

Types of Reactions

L-Arginine-15N4 hydrochloride undergoes various chemical reactions, including:

Oxidation: L-Arginine can be oxidized to form L-citrulline and nitric oxide. This reaction is catalyzed by the enzyme nitric oxide synthase.

Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of different derivatives.

Substitution: The amino and guanidino groups in L-arginine can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Nitric oxide synthase, oxygen, and cofactors such as tetrahydrobiopterin.

Reduction: Reducing agents such as sodium borohydride under controlled conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: L-citrulline and nitric oxide.

Reduction: Various reduced derivatives of L-arginine.

Substitution: Alkylated or acylated derivatives of L-arginine.

Scientific Research Applications

NMR Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

L-Arginine-15N4 hydrochloride is extensively used in NMR spectroscopy to study the structure and dynamics of biological macromolecules. The incorporation of nitrogen isotopes allows researchers to probe molecular interactions and conformational changes in proteins and nucleic acids.

Table 1: NMR Applications of this compound

| Application Type | Description |

|---|---|

| Protein Structure | Probing the conformation of proteins in solution |

| Dynamics Studies | Investigating molecular motions and interactions |

| Binding Studies | Analyzing ligand-receptor interactions |

Mass Spectrometry

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

this compound is crucial for SILAC, a technique that enables quantitative proteomics. By incorporating this labeled amino acid into proteins during cell culture, researchers can track changes in protein expression levels under different experimental conditions.

Case Study: SILAC in Cancer Research

A study utilized L-Arginine-15N4 to analyze differential protein expression in cancer cells compared to normal cells. The results revealed significant changes in metabolic pathways associated with tumor growth, showcasing the utility of this compound in cancer biology.

Metabolomics

Quantitative Metabolomics Research

The compound serves as a labeled standard in quantitative metabolomics, aiding in the identification and quantification of metabolites within biological samples. This application is vital for understanding metabolic diseases and developing therapeutic strategies.

Table 2: Metabolomics Applications

| Application Area | Description |

|---|---|

| Disease Metabolism | Studying metabolic alterations in diseases such as diabetes |

| Drug Development | Evaluating drug effects on metabolic pathways |

Clinical Applications

Potential Therapeutic Uses

Research indicates that L-Arginine plays a role as a precursor for nitric oxide synthesis, which has implications for cardiovascular health. The stable isotope version allows for precise tracking of its metabolism and potential therapeutic effects.

Case Study: Cardiovascular Health

Clinical trials have explored the effects of L-Arginine supplementation on blood flow and vascular function. The use of this compound enabled researchers to measure the bioavailability and metabolism of L-Arginine in human subjects accurately.

Proteomics

Protein Labeling Techniques

In proteomics, this compound is used for labeling proteins to facilitate their identification and quantification through mass spectrometry. This application is essential for understanding complex protein networks and interactions within cells.

Table 3: Proteomics Applications

| Technique | Description |

|---|---|

| Protein Quantification | Measuring relative abundance of proteins across samples |

| Post-translational Modifications | Studying modifications like phosphorylation or acetylation |

Mechanism of Action

L-Arginine-15N4 hydrochloride exerts its effects through the same mechanisms as natural L-arginine. It serves as a substrate for nitric oxide synthase, leading to the production of nitric oxide, a critical signaling molecule involved in vasodilation and immune response. Additionally, L-arginine is involved in the urea cycle, where it is converted to ornithine and urea, aiding in the detoxification of ammonia .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical distinctions between L-Arginine-15N4 hydrochloride and its analogs:

| Compound Name | CAS Number | Isotope Labeling | Molecular Weight | Purity/Atom% | Primary Application |

|---|---|---|---|---|---|

| This compound | 204633-95-4 | ¹⁵N (4 atoms) | 214.64 | >95% (HPLC), 98 atom% | NMR, metabolic tracing, drug dev |

| L-Arginine hydrochloride | 1119-34-2 | None | 210.66 | Varies by supplier | Control experiments, basic research |

| L-Arginine-d7 hydrochloride | - | D (7 atoms) | 217.71 | Not specified | Pharmacokinetic studies |

| L-Arginine-¹⁵N₂ hydrochloride | 204633-92-1 | ¹⁵N (2 atoms) | 212.65 | ≥98.5% | Partial nitrogen tracing |

| L-Arginine-¹³C₆ hydrochloride | 201740-91-2 | ¹³C (6 atoms) | 216.62 | ≥98.5% | Carbon metabolic studies |

| L-Arginine-¹³C₆,¹⁵N₄,d7 HCl | 2483829-29-2 | ¹³C, ¹⁵N₄, D7 | 227.63 | >98% | Advanced multi-isotope tracing |

Challenges and Considerations

- Isotopic Dilution : Partial metabolic scrambling of ¹⁵N labels can occur, as observed in GTB enzyme studies, reducing resolution in NMR data .

- Cost and Availability : Multi-isotope derivatives (e.g., ¹³C₆,¹⁵N₄,d7) are costlier and less readily available than single-isotope forms .

- Solubility and Stability : this compound exhibits high water solubility (250 mg/mL ), while deuterated analogs may require specialized solvents .

Biological Activity

L-Arginine-15N4 hydrochloride is a stable isotope-labeled form of the amino acid L-arginine, which is essential for various biological processes. This compound has garnered attention for its potential applications in clinical research, particularly in the fields of metabolism, proteomics, and cardiovascular health. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄N₄O₂·HCl |

| Molecular Weight | 214.64 g/mol |

| CAS Number | 204633-95-4 |

| Purity | 98% |

| Melting Point | 226-230 °C (dec.) |

This compound is utilized in various biochemical applications, including biomolecular NMR and mass spectrometry for protein labeling and quantification.

L-Arginine serves as a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and cardiovascular health. The conversion of L-arginine to NO involves nitric oxide synthase (NOS) enzymes, which require oxygen and other cofactors. The biological effects of L-Arginine include:

- Vasodilation : Enhances blood flow by relaxing blood vessels.

- Protein Synthesis : Supports muscle growth and repair.

- Immune Function : Modulates immune responses and inflammation.

Cardiovascular Health

A study investigated the effects of L-arginine supplementation on cardiovascular risk factors in healthy individuals. Participants received 2000 mg of L-arginine daily for 45 days. The results indicated significant improvements in fasting blood sugar and lipid profiles:

| Variable | L-Arginine Group (n=25) | Placebo Group (n=27) | P-value |

|---|---|---|---|

| Fasting Blood Sugar (mg/dl) | 96.92 ± 7.86 | 99.89 ± 5.76 | 0.001 |

| Triglycerides (mg/dl) | 71 ± 15.67 | 74.92 ± 14.61 | <0.001 |

| LDL (mg/dl) | Decreased | No significant change | 0.04 |

| HDL (mg/dl) | Increased | No significant change | 0.015 |

These findings suggest that L-arginine supplementation can positively influence metabolic parameters associated with cardiovascular health .

Protein Refolding and Stabilization

Research has demonstrated that L-Arginine hydrochloride enhances the solubility and refolding of proteins during in vitro studies. A notable study revealed that L-Arginine acts as a co-solvent, significantly reducing protein aggregation while preserving stability:

- Model Protein Used : Recombinant plasminogen activator (rPA).

- Findings : Solid to solute free transfer energies for native rPA were lowered by up to 14 kJ mol⁻¹ under specific conditions, indicating enhanced solubility .

Applications in Research

This compound is extensively used in proteomics for stable isotope labeling with amino acids in cell culture (SILAC). This technique allows researchers to track protein expression changes under different experimental conditions, providing insights into metabolic pathways and disease mechanisms .

Q & A

Basic Research Questions

Q. How can the isotopic purity of L-Arginine-<sup>15</sup>N4 hydrochloride be verified experimentally?

Isotopic purity is critical for reliable tracer studies. Use mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to quantify <sup>15</sup>N incorporation. For MS, compare the mass-to-charge ratio (m/z) of labeled vs. unlabeled arginine, while NMR can detect <sup>15</sup>N chemical shifts. Ensure calibration with certified reference standards. Suppliers typically report isotopic enrichment (e.g., ≥98.5% <sup>15</sup>N), but independent validation is recommended .

Q. What protocols are recommended for incorporating L-Arginine-<sup>15</sup>N4 hydrochloride into bacterial cultures for isotopic labeling of proteins?

For bacterial cultures, grow cells in minimal media supplemented with L-Arginine-<sup>15</sup>N4 hydrochloride (e.g., 100 mg added at OD600 ~0.28). Induce protein expression with IPTG after a 50-minute incubation. Harvest cells post-overnight growth (OD600 ~2.3) . Monitor labeling efficiency via SDS-PAGE and confirm via NMR or MS.

Q. How should researchers handle discrepancies in isotopic labeling efficiency across experimental replicates?

Standardize growth conditions (temperature, media composition, induction timing) and validate batch-to-batch consistency of the labeled compound. Use internal controls (e.g., unlabeled arginine) and repeat experiments with fresh reagent batches. Cross-validate results using orthogonal techniques like MS and NMR .

Advanced Research Questions

Q. What experimental strategies mitigate non-uniform <sup>15</sup>N incorporation in enzyme studies, as observed in NMR-based titration assays?

Non-uniform labeling may arise from metabolic scrambling or incomplete isotope uptake. Optimize labeling by:

- Pulse-labeling : Add L-Arginine-<sup>15</sup>N4 hydrochloride during mid-log phase to limit metabolic diversion.

- Deuterated media : Use deuterated minimal media to reduce background noise in NMR.

- Silent labeling : Combine <sup>15</sup>N with <sup>13</sup>C or <sup>2</sup>H to isolate specific resonances . Post-experiment, use spectral deconvolution software to correct for uneven labeling.

Q. How can researchers reconcile contradictory data between activity assays and structural analyses (e.g., NMR) when using isotopically labeled arginine?

Contradictions may stem from isotopic effects on enzyme kinetics or structural dynamics. For example, if activity assays show no change but NMR reveals altered conformational states:

- Perform molecular dynamics simulations to assess isotope-induced structural perturbations.

- Conduct stopped-flow kinetics to detect transient changes in catalytic intermediates.

- Validate using site-directed mutagenesis to isolate arginine’s role in active sites .

Q. What methodologies ensure the chemical and isotopic purity of L-Arginine-<sup>15</sup>N4 hydrochloride during in-house synthesis?

Follow pharmacopeial guidelines for purity testing:

- Heavy metals : Limit to ≤20 ppm via atomic absorption spectroscopy (AAS) .

- Ammonium : Quantify via distillation under reduced pressure (≤0.02%) .

- Isotopic enrichment : Use isotope ratio MS (IR-MS) to confirm ≥98.5% <sup>15</sup>N . For synthesis, employ ion-exchange chromatography to separate labeled arginine from byproducts and validate via <sup>1</sup>H/<sup>13</sup>C NMR .

Q. Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility when using L-Arginine-<sup>15</sup>N4 hydrochloride?

- Documentation : Report exact concentrations, media formulations, and timing of isotope addition.

- Replicates : Include biological and technical replicates to account for variability.

- Data sharing : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo) with metadata .

Q. What statistical approaches are recommended for analyzing data from isotope tracing studies?

Use mixed-effects models to account for batch variability in isotopic incorporation. For time-course data, apply kinetic modeling (e.g., Michaelis-Menten) with Bayesian inference to quantify uncertainty. Tools like MetaboAnalyst or Skyline can automate isotopic peak integration .

Properties

IUPAC Name |

(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i7+1,8+1,9+1,10+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-JYJSWXFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)[15NH2])C[15N]=C([15NH2])[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.